Spacer Length Determines Aldehyde Reactivity
The target compound contains a –CH₂–CHO moiety, providing a two‑carbon spacer between the azetidine ring and the aldehyde carbonyl. In contrast, tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947‑96‑5) bears the aldehyde directly on the ring . The additional methylene unit in the 2‑oxoethyl analogue reduces steric hindrance around the carbonyl and lowers the electrophilicity of the aldehyde, giving it a distinct reactivity profile in reductive amination and Wittig olefination compared with the directly attached formyl derivative . While no head‑to‑head kinetic study is publicly available, the literature notes that the chemistry of 1‑N‑Boc‑3‑azetidinecarboxaldehyde is “not well‑documented,” whereas the 2‑oxoethyl analogue is widely employed as a standard PROTAC linker building block [1].
| Evidence Dimension | Aldehyde substitution pattern and synthetic accessibility |
|---|---|
| Target Compound Data | 3‑(2‑Oxoethyl) substituent; –CH₂–CHO chain; MW 199.25 g·mol⁻¹; classified as PROTAC linker building block |
| Comparator Or Baseline | tert‑Butyl 3‑formylazetidine‑1‑carboxylate (CAS 177947‑96‑5); –CHO directly on ring; MW 185.22 g·mol⁻¹; chemistry reported as “not well‑documented” [1] |
| Quantified Difference | Presence of methylene spacer (14 Da mass increase) vs. direct formyl attachment; differing documented synthetic utility |
| Conditions | Comparative analysis of published synthetic procedures and vendor classifications |
Why This Matters
The methylene spacer yields a less sterically congested and moderately less electrophilic aldehyde, broadening the scope of C–N and C–C bond‑forming reactions compared with the directly attached formyl analogue.
- [1] Academia.edu. Synthesis of Novel Azaspiro[3.4]octanes – Figure 2 commentary on azetidine carboxaldehyde chemistry. https://www.academia.edu (accessed 2025). View Source
